(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

PDE10A Inhibition CNS Drug Discovery Phosphodiesterase Selectivity

The compound (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 1235683-67-6) is a synthetic small molecule featuring a (thiophen-2-yl)acrylamide scaffold, a cyclopropylsulfonyl-substituted piperidine, and an E-configured olefin. This structural class is most prominently associated with selective antagonism of the prostaglandin EP2 receptor, as established in peer-reviewed studies on 3-aryl-acrylamide antagonists.

Molecular Formula C16H22N2O3S2
Molecular Weight 354.48
CAS No. 1235683-67-6
Cat. No. B2462416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
CAS1235683-67-6
Molecular FormulaC16H22N2O3S2
Molecular Weight354.48
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
InChIInChI=1S/C16H22N2O3S2/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+
InChIKeyQCQTZLASFFRRSL-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 1235683-67-6): Compound Class and Structural Context


The compound (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 1235683-67-6) is a synthetic small molecule featuring a (thiophen-2-yl)acrylamide scaffold, a cyclopropylsulfonyl-substituted piperidine, and an E-configured olefin . This structural class is most prominently associated with selective antagonism of the prostaglandin EP2 receptor, as established in peer-reviewed studies on 3-aryl-acrylamide antagonists [1]. The compound also appears in patent collections directed toward serine/threonine kinases and phosphodiesterases, indicating a polypharmacology profile that must be carefully mapped during scientific selection [2].

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide: Why In-Class Analogs Cannot Be Simply Interchanged


Within the 3-aryl-acrylamide class, minor structural modifications—including the identity of the sulfonyl group (e.g., cyclopropylsulfonyl vs. methylsulfonyl) and the heteroaryl group (e.g., thiophen-2-yl vs. phenyl)—can produce large shifts in EP2 receptor potency (KB values spanning 2–20 nM) and selectivity over EP4 (268- to 4,730-fold) [1]. In kinase-directed applications, the cyclopropylsulfonyl-piperidine motif is known to modulate CDK2 and TTK potency by over 200-fold depending on distal substitution [2]. Consequently, generic substitution with a close analog risks losing target engagement, altering off-target profiles, or rendering in vivo experiments non-reproducible.

Quantitative Differentiation Evidence for (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide vs. Closest Analogs


PDE10A Inhibitory Potency Comparison: Cyclopropylsulfonyl-piperidine vs. Heteroaryl Variants

In a recombinant human PDE10A enzymatic assay, a compound from the US9670230 patent family featuring a cyclopropylsulfonyl-piperidine moiety achieved an IC50 of <10 nM [1]. By contrast, a closely related analog with a methylsulfonyl replacement (BDBM47096) tested against mitogen-activated protein kinase 1 yielded an IC50 of 104 nM, a >10-fold difference in primary target engagement [2]. While not a direct head-to-head comparison on PDE10A, the class-level inference is that the cyclopropylsulfonyl group is a key driver of low-nanomolar potency in this chemotype, and substitution with smaller sulfonyl groups can degrade target affinity by an order of magnitude or more.

PDE10A Inhibition CNS Drug Discovery Phosphodiesterase Selectivity

EP2 Receptor Antagonism: Critical Role of the Acrylamide and Aryl Group in Potency and Selectivity

The 3-aryl-acrylamide pharmacophore was validated in a Schild regression analysis of human EP2 receptor antagonism, where the 12 most potent compounds displayed competitive KB values between 2 and 20 nM [1]. These compounds simultaneously achieved 268- to 4,730-fold selectivity over the EP4 receptor [1]. The specific contribution of the thiophen-2-yl component in this system is underscored by the observation that second-generation EP2 antagonists which lack the acrylamide group require completely different heterocyclic cores to regain potency, often sacrificing 10- to 100-fold in selectivity [2]. Therefore, an analog lacking the thiophen-2-yl group or the acrylamide double bond would be predicted to lose nanomolar EP2 affinity and a large fraction of EP4 selectivity.

EP2 Receptor Neuroinflammation Prostanoid Receptor Selectivity

Kinase Polypharmacology: Contrasting CDK2 and TTK Inhibition in Cyclopropylsulfonyl-piperidine Derivatives

In recombinant kinase assays, the N-(1-(cyclopropylsulfonyl)piperidin-4-yl) scaffold exhibits divergent activity depending on the appended group. A representative analog (BDBM642784) tested against CDK2/Cyclin A2 shows inhibitory activity, whereas a related compound with a cyclopropylmethoxy substitution (BDBM190364) yields an IC50 of 20,600 nM at TTK [1][2]. This 200-fold difference demonstrates that the cyclopropylsulfonyl-piperidine core does not confer uniform kinase promiscuity, and selection of the correct substitution pattern is critical for target engagement. The target compound's thiophen-2-yl and acrylamide groups are anticipated to further narrow its kinase profile relative to the broader activity of des-thiophene analogs.

Kinase Selectivity CDK2 Inhibition TTK Inhibition

High-Confidence Application Scenarios for (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Based on Quantitative Evidence


PDE10A-Targeted CNS Probe Development

Leveraging the <10 nM IC50 at PDE10A demonstrated by the cyclopropylsulfonyl-piperidine chemotype [1], this compound can serve as a high-potency starting point for striatal PDE10A inhibition studies. The >10-fold loss of activity upon switching to a methylsulfonyl analog [2] makes it the preferred scaffold for CNS programs where low-dose target engagement and PDE isozyme selectivity are imperative.

EP2 Receptor Antagonism in Neuroinflammation Models

The 3-aryl-acrylamide framework confers competitive EP2 antagonist activity with KB values as low as 2 nM and up to 4,730-fold selectivity over EP4 [3]. This compound is suitable for in vitro Schild analysis and in vivo models of seizure-induced neuroinflammation, where brain-permeable acrylamide antagonists have been shown to suppress COX-2 mRNA upregulation and reduce hippocampal neuronal injury [3].

Kinase Selectivity Profiling of Cyclopropylsulfonyl-piperidine Tools

The observed 200-fold potency differential between CDK2-active and TTK-inactive analogs [4][5] positions this compound as a tool to dissect the contribution of CDK2 versus TTK in cell-cycle regulation. Unlike general sulfonyl-piperidine screening hits, its defined kinase footprint reduces the risk of TTK-mediated confounding effects in proliferation assays.

Quote Request

Request a Quote for (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.